molecular formula C13H11N3O2 B1626398 Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate CAS No. 76013-27-9

Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate

カタログ番号: B1626398
CAS番号: 76013-27-9
分子量: 241.24 g/mol
InChIキー: UMZALKINSDJRCY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential applications in medicinal chemistry. The structure of this compound consists of a fused imidazole and quinoxaline ring system with an ethyl ester group at the 2-position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl imidazo[1,2-a]quinoxaline-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of ethyl 1-(5-methoxycarbonyl-2-nitrophenyl)-1H-imidazole-2-carboxylate. This reaction is induced by visible light in the presence of an iridium catalyst and phenyliodine (III) dicyclohexanecarboxylate . Another method involves the cyclization of quinoxaline derivatives using trifluoromethanesulfonic anhydride and 2-fluoropyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring cost-effectiveness and safety.

化学反応の分析

Types of Reactions

Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions include functionalized derivatives of this compound, such as amino, hydroxyl, and halogenated compounds .

科学的研究の応用

Anticancer Activity

Research has demonstrated that ethyl imidazo[1,2-a]quinoxaline-2-carboxylate and its derivatives possess significant anticancer properties, particularly against melanoma and other types of cancer. A study highlighted the synthesis of a series of these compounds, revealing that some derivatives exhibited low nanomolar cytotoxic activity against human melanoma cell lines (A375) .

Table 1: IC50 Values of Selected Compounds Against A375 Melanoma Cell Line

CompoundIC50 (nM)
Vemurafenib139
EAPB023033
EAPB0230260
EAPB0503>10000

The compound EAPB02303 was found to be 20 times more potent than vemurafenib, a standard treatment for BRAF mutant melanoma . This significant difference underscores the therapeutic potential of this compound derivatives.

Other Therapeutic Applications

Beyond oncology, this compound derivatives have been explored for their immunomodulatory effects. These compounds may serve as adjuvants in vaccine formulations or as treatments for autoimmune diseases due to their ability to modulate immune responses .

Case Studies

Case Study 1: Melanoma Treatment

In a preclinical study involving A375 human melanoma xenografts treated with EAPB02303, researchers observed a significant reduction in tumor size and weight in a dose-dependent manner. The treatment correlated with a low mitotic index but did not induce necrosis, indicating a selective action on tumor cells .

Case Study 2: Immunomodulatory Potential

Another study investigated the use of imidazoquinoxalines as adjuvants in vaccine formulations. The results suggested that these compounds could enhance immune responses without the adverse effects commonly associated with traditional immunomodulators .

作用機序

類似化合物との比較

Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate can be compared with other imidazoquinoxaline derivatives, such as:

This compound is unique due to its specific ring structure and the presence of an ethyl ester group, which imparts distinct chemical and biological properties.

生物活性

Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, particularly in oncology.

Chemical Structure and Properties

This compound features a fused imidazole and quinoxaline ring system with an ethyl ester group at the 2-position. This unique structure contributes to its biological activity, as it allows for interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and disrupt cellular processes:

  • Kinase Inhibition : It has been identified as a dual inhibitor of Pim-1 and Pim-2 kinases, which are implicated in cancer progression and metastasis. This inhibition leads to reduced cell proliferation in various cancer cell lines, including acute myeloid leukemia (AML) and colorectal carcinoma .
  • Antifungal Activity : The compound disrupts hyphal differentiation, spore germination, and germ tube growth in fungi, indicating potential applications in antifungal therapies.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro evaluations against human melanoma (A375), hepatocellular carcinoma (HepG2), and colon carcinoma (HCT116) cell lines have demonstrated significant cytotoxicity. For instance, derivatives of this compound exhibited IC50 values in the low nanomolar range, indicating potent anticancer activity .
CompoundCell LineIC50 (nM)
EAPB02303A3753
VemurafenibA375139
EAPB02203HCT1164.4

Antimicrobial Activity

Research has also shown that this compound exhibits antibacterial and antifungal properties. Its derivatives have been tested against various pathogens with promising results:

  • Antitubercular Activity : Some derivatives have shown high antimycobacterial activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 1.25 μg/mL .

Case Studies

  • Melanoma Treatment : A study focused on the efficacy of imidazo[1,2-a]quinoxaline derivatives in treating melanoma reported that EAPB02303 was significantly more effective than traditional therapies like vemurafenib. The study highlighted the compound's unique mechanism of action that does not involve tubulin polymerization inhibition, reducing side effects associated with conventional treatments .
  • Pim Kinase Inhibition : Another study synthesized new quinoxaline derivatives that showed submicromolar inhibition of Pim-1/2 kinases. These compounds were evaluated for their ability to inhibit cell growth in AML and colorectal cancer models, demonstrating their potential as targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Palladium-catalyzed cross-coupling reactions are widely used. For example, ethyl 3-(2-bromophenyl)quinoxaline-2-carboxylate reacts with aniline under optimized conditions: Pd(OAc)₂ (5 mol%), BINAP ligand, Cs₂CO₃ base, in toluene at 110°C for 5 hours, achieving 97% yield . Key parameters include catalyst selection (Pd(OAc)₂ vs. Pd(PPh₃)₄) and base strength (Cs₂CO₃ outperforms K₂CO₃ or t-BuOK). Refer to Table 1 in for comparative yields.

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

  • Methodological Answer : Advanced analytical techniques include:

  • ¹H/¹³C-NMR : Assign peaks for aromatic protons (imidazo-quinoxaline core) and ester groups (e.g., ethyl carboxylate at δ ~4.3 ppm for CH₂ and δ ~1.3 ppm for CH₃) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., exact mass 295.0852 for C₁₄H₁₃N₃O₂) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., Acta Cryst. reports for related esters ).

Q. What are the foundational biological activities reported for imidazo[1,2-a]quinoxaline derivatives?

  • Methodological Answer : Early studies highlight kinase inhibition (e.g., EGFR) and anticancer potential. For example, structural analogs downregulate oncogenes (KRAS, MAP2K) via qPCR analysis in cancer cell lines . Standard assays include MTT for cytotoxicity and Western blotting for protein expression validation.

Advanced Research Questions

Q. How do competing synthetic methodologies for imidazo[1,2-a]quinoxalines compare in terms of regioselectivity and scalability?

  • Methodological Answer : Compare:

  • Cycloaddition Routes : Base-induced cycloaddition of ethyl isocyanoacetate with 3-chloroquinoxalines yields 3-(carboethoxy)imidazo[1,5-a]quinoxalines with >80% regioselectivity .
  • Intramolecular Cyclization : Iridium-catalyzed visible-light reactions enable fused-ring systems but require stringent anhydrous conditions .
  • Contradictions : Pd-catalyzed methods favor aryl coupling, while cycloadditions prioritize heterocyclic expansion. Scalability depends on catalyst cost and reaction time.

Q. What mechanisms explain the EGFR inhibitory activity of this compound derivatives?

  • Methodological Answer : Non-covalent binding to EGFR’s ATP pocket is hypothesized. Molecular docking studies on analogs reveal hydrogen bonding with Met793 and hydrophobic interactions with Leu717. Experimental validation includes:

  • Kinase Assays : IC₅₀ values against recombinant EGFR (e.g., 0.42 µM for compound 6b ).
  • Transcriptomic Analysis : Downregulation of EGFR downstream targets (e.g., MAPK/ERK) via RNA-seq .

Q. How can researchers resolve contradictions in reported biological activity data for imidazo[1,2-a]quinoxaline derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Structural Variations : Substituents at the 3-position (e.g., ester vs. nitrile) alter bioavailability .
  • Cell Line Specificity : EGFR wild-type vs. mutant (e.g., L858R) cells show differential sensitivity .
  • Solution : Use isogenic cell pairs and standardized assay protocols (e.g., CLSI guidelines) to isolate variables.

Q. What recent advancements in imidazo[1,2-a]quinoxaline synthesis (2018–2024) improve functionalization for drug discovery?

  • Methodological Answer : Innovations include:

  • Visible-Light Catalysis : Enables C–H functionalization without directing groups .
  • Multicomponent Reactions : One-pot synthesis of trifluoromethylated derivatives via Ugi-azide reactions .
  • Biocatalytic Approaches : Enzymatic resolution for enantioselective synthesis (e.g., lipase-mediated ester hydrolysis) .

Q. Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate the anticancer efficacy of this compound analogs?

  • Methodological Answer :

  • Dose Range : 0.1–100 µM, based on IC₅₀ values from pilot MTT assays .
  • Controls : Include cisplatin (positive control) and DMSO vehicle.
  • Endpoints : Apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and caspase-3/7 activation (luminescent assays).

Q. What computational tools are recommended for predicting the metabolic stability of this compound derivatives?

  • Methodological Answer :

  • In Silico ADMET : Use SwissADME for bioavailability radar plots and cytochrome P450 interaction predictions.
  • Retrosynthesis Tools : AI-driven platforms (e.g., Pistachio, Reaxys) suggest feasible routes for deuterated analogs to enhance metabolic stability .

特性

IUPAC Name

ethyl imidazo[1,2-a]quinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-2-18-13(17)10-8-16-11-6-4-3-5-9(11)14-7-12(16)15-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZALKINSDJRCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C3=CC=CC=C3N=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70530248
Record name Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76013-27-9
Record name Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 0.4 g of the product of Step A in 15 ml of ethanol was refluxed for 2 hours and the resulting clear orange solution was concentrated to half its volume. The mixture was filtered to obtain 0.25 g of ethyl imidazo-[1,2-a]-quinoxaline-2-carboxylate as a pale yellow solid which were crystallized from an ether-methanol mixture to obtain the product in the form of soft-white needles melting at 184°-187° C. with decomposition.
Name
product
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate
Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate
Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate
Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate
Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate
Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。